molecular formula C20H18Cl2N2O3S B2503370 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034317-03-6

8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No. B2503370
CAS RN: 2034317-03-6
M. Wt: 437.34
InChI Key: LDANEFJPXMANFH-UHFFFAOYSA-N
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Description

8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of this compound, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of tetracyclic quinolone antibacterials, including compounds with structures related to 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, were synthesized and evaluated for their antibacterial activity. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Particularly, derivatives with piperazinyl and pyrrolidinyl substituents showed significant efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Taguchi et al., 1992).

Anticancer Activities

A study on 4-aminoquinoline derived sulfonyl analogs, which share a core structural motif with this compound, revealed promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. One compound, in particular, showed a substantial reduction in required dosage to achieve comparable IC50 values against cancer cells versus non-cancer cells, indicating lower toxicity to normal cells. This research underscores the potential of such compounds in cancer therapy, specifically targeting multiple cancer types with reduced side effects (Solomon, Pundir, & Lee, 2019).

Antipsychotic and Antidepressant Properties

Compounds structurally related to this compound have been investigated for their potential in treating psychiatric disorders. Specifically, azinesulfonamides of arylpiperazine derivatives demonstrated affinity for dopaminergic D2 and serotoninergic 5-HT1A/5-HT7 receptors. One such compound exhibited notable antipsychotic properties in vivo, as well as antidepressant-like effects, suggesting its utility in developing new treatments for psychiatric conditions (Partyka et al., 2017).

Antimicrobial and Pesticidal Activities

Research on 5-sulfonyl-8-quinolinol derivatives, which are chemically related to this compound, has shown that these compounds possess biological and pesticidal activity. Their synthesis was inspired by the known efficacy of 8-quinolinol in producing biologically active heterocycles used as bactericides and fungicides. This highlights the versatility of such compounds in both medical and agricultural applications (Hafez, Geies, Hozien, & Khalil, 1994).

properties

IUPAC Name

8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANEFJPXMANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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